molecular formula C11H8FNO3 B1323758 Ethyl 2-cyano-3-fluorobenzoylformate CAS No. 951888-13-4

Ethyl 2-cyano-3-fluorobenzoylformate

Cat. No.: B1323758
CAS No.: 951888-13-4
M. Wt: 221.18 g/mol
InChI Key: OTFUAMDMVMUFAN-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-fluorobenzoylformate is an organic compound with the molecular formula C11H8FNO3. It is a white solid with a molecular weight of 221.19 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-fluorobenzoylformate typically involves the reaction of ethyl cyanoacetate with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-fluorobenzoylformate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 2-cyano-3-fluorobenzoylformate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of new drugs with potential therapeutic effects.

    Industry: this compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-fluorobenzoylformate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical processes. Its cyano and fluoro groups play a crucial role in binding to active sites of target proteins, leading to the modulation of their activity .

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-chlorobenzoylformate
  • Ethyl 2-cyano-3-bromobenzoylformate
  • Ethyl 2-cyano-3-iodobenzoylformate

Comparison: Ethyl 2-cyano-3-fluorobenzoylformate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it more suitable for certain applications compared to its chloro, bromo, and iodo counterparts .

Properties

IUPAC Name

ethyl 2-(2-cyano-3-fluorophenyl)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c1-2-16-11(15)10(14)7-4-3-5-9(12)8(7)6-13/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFUAMDMVMUFAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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